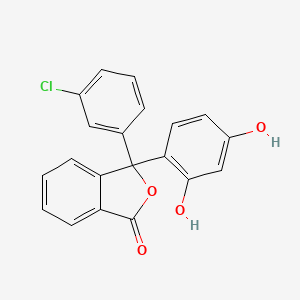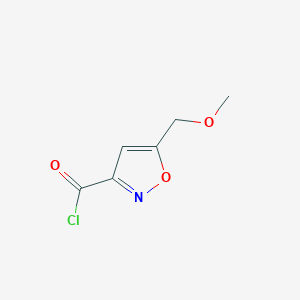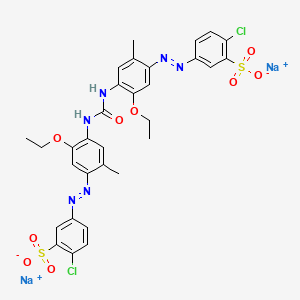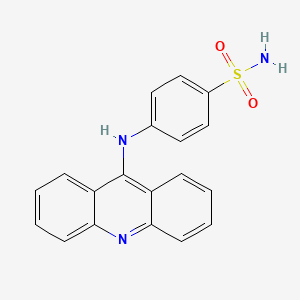
Benzenesulfonamide, 4-(9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-(9-acridinylamino)- is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which combines the benzenesulfonamide moiety with an acridine group. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(9-acridinylamino)- typically involves the reaction of benzenesulfonamide with 9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of benzenesulfonamide, 4-(9-acridinylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-(9-acridinylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-(9-acridinylamino)- involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound can intercalate into DNA, disrupting the replication and transcription processes, further contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their substituents.
Acridine derivatives: These compounds contain the acridine moiety but may have different functional groups attached.
Uniqueness
Benzenesulfonamide, 4-(9-acridinylamino)- is unique due to the combination of the benzenesulfonamide and acridine moieties. This combination endows the compound with a distinct set of biological activities, making it a valuable tool for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
58658-17-6 |
|---|---|
Molekularformel |
C19H15N3O2S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
4-(acridin-9-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C19H15N3O2S/c20-25(23,24)14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H2,20,23,24) |
InChI-Schlüssel |
KJTUTENUUQRHAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


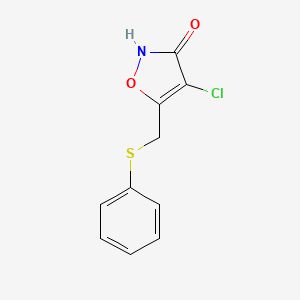
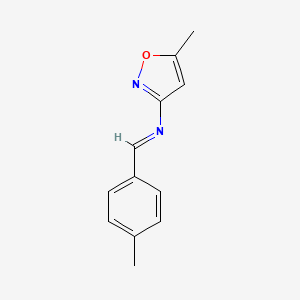
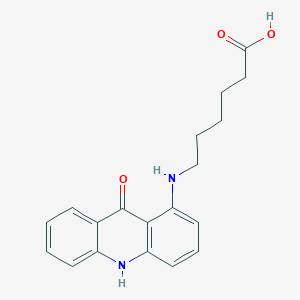
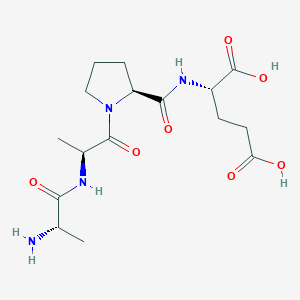
![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)
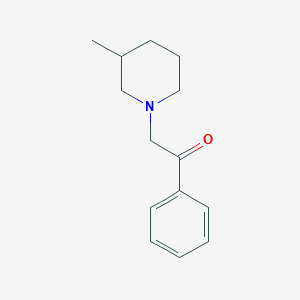

![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
